1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole is a heterocyclic compound characterized by the presence of both bromine and iodine substituents on a pyrrolo[1,2-c]imidazole core. This compound is part of a larger class of imidazole-containing compounds known for their diverse chemical and biological properties. The unique combination of halogens in its structure may impart distinct reactivity and biological activity, making it a subject of interest in various scientific fields.
The compound's Chemical Abstracts Service number is 2731006-89-4, and its molecular formula is C6H6BrIN2, with a molecular weight of approximately 312.9 g/mol. It falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms. The compound is primarily synthesized for research purposes and has applications in organic synthesis and medicinal chemistry .
The synthesis of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole typically involves several key steps:
The molecular structure of 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole features a pyrrolo[1,2-c]imidazole framework with bromine at position 1 and iodine at position 3. The presence of these halogen atoms contributes to the compound's unique chemical properties.
| Property | Data |
|---|---|
| CAS Number | 2731006-89-4 |
| Molecular Formula | C6H6BrIN2 |
| Molecular Weight | 312.9 g/mol |
| Purity | ≥95% |
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole can undergo various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used during the reaction processes.
The mechanism of action for 1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole involves its interaction with biological targets through its halogen substituents. These interactions can modulate enzyme activity or receptor function, leading to various biological effects that may be beneficial in drug discovery efforts. The specific pathways influenced by this compound are still under investigation but indicate potential for therapeutic applications.
The compound exhibits solid physical form under standard conditions. Its melting point is not well-documented in available sources.
Key chemical properties include:
These properties are essential for understanding its behavior in different chemical environments and potential applications in synthesis or biological systems.
1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole has several applications in scientific research:
The versatility of this compound highlights its importance across various fields of research and industry applications .
1-Bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole represents a strategically valuable heterocyclic scaffold in medicinal chemistry and materials science. Characterized by the molecular formula C₆H₆BrIN₂, this bicyclic framework incorporates fused pyrrole and imidazole rings with halogen atoms at the C1 and C3 positions. Its structural features enable diverse functionalization via transition metal-catalyzed cross-coupling reactions, making it a versatile synthetic intermediate. The compound's SMILES notation (C1CC2=C(N=C(N2C1)I)Br) and InChIKey (CBCGRHXXYVAHKV-UHFFFAOYSA-N) provide unique identifiers for chemical tracking and database retrieval .
Table 1: Fundamental Chemical Descriptors of 1-Bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrIN₂ |
| Molecular Weight | 312.94 g/mol |
| SMILES | C1CC2=C(N=C(N2C1)I)Br |
| InChIKey | CBCGRHXXYVAHKV-UHFFFAOYSA-N |
| Halogen Substituents | Bromine (C1), Iodine (C3) |
| Ring System | 5,6,7H-Pyrrolo[1,2-c]imidazole (saturated) |
Palladium-catalyzed C–H activation enables direct functionalization of pyrroloimidazole cores without pre-functionalized substrates. XPhos ligand systems facilitate selective bromination at the C1 position when using N-bromosuccinimide (NBS) under mild conditions (40-60°C) [8]. Subsequent iodination requires distinct catalytic systems: Pd(OAc)₂/P(2-furyl)₃ combinations achieve C3-selective iodination with N-iodosuccinimide (NIS) in dimethylacetamide at 110°C [8]. This stepwise halogenation capitalizes on the innate electronic bias of the heterocycle, where bromination occurs preferentially at the electron-rich C1 before the more sterically accessible C3 site accepts iodine.
Table 2: Palladium-Catalyzed Sequential Halogenation Conditions
| Step | Catalyst System | Halogen Source | Solvent | Temp (°C) | Selectivity |
|---|---|---|---|---|---|
| C1-Hal | PdCl₂/XPhos | NBS | THF | 50 | >95% C1-Br |
| C3-Hal | Pd(OAc)₂/P(2-furyl)₃ | NIS | DMA | 110 | 89% C3-I |
Key mechanistic studies reveal that chelation-assisted metallacycle formation directs initial bromination, while steric modulation by bulky phosphine ligands controls iodination regiochemistry [8]. Microwave irradiation (150°C, 20 min) accelerates the iodination step without compromising yield—particularly valuable for electron-deficient analogs where thermal decomposition may compete.
Pyrrolo[1,2-c]imidazoles are efficiently constructed through [3+2] annulation between aminoimidazoles and α-haloketones. The Groebke-Blackburn-Bienaymé multicomponent reaction (5-aminoimidazole-4-carbonitrile + tert-butyl isocyanide + propargylic aldehydes) generates imidazo[1,5-a]imidazole precursors under perchloric acid catalysis in methanol [6]. These intermediates undergo iodine-mediated ring expansion to pyrrolo-fused systems when treated with 6 equivalents of I₂ in THF, achieving moderate to excellent yields (54-81%).
Electron-withdrawing groups on aldehyde components significantly enhance cyclization efficiency:
p-CF₃-phenyl aldehyde → 81% yield p-F-phenyl aldehyde → 73% yield p-OMe-phenyl aldehyde → 68% yield In contrast, ortho-substituted aromatics exhibit diminished reactivity due to steric inhibition of iminium ion formation [6]. The rearrangement mechanism proceeds via iodonium-induced alkyne activation, triggering nucleophilic attack by the imidazole nitrogen and subsequent ring reorganization.
Achieving precise dihalogenation requires strategic application of electrophilic and metal-assisted methods. Electrophilic bromination with bromine in acetic acid selectively targets the pyrrole-like C1 position at 0°C (≥90% yield) [4]. Subsequent iodine installation employs copper(I) iodide-mediated halogen exchange under Ullmann conditions:
1-Bromo precursor + NaI + CuI → 1-Bromo-3-iodo derivative Notably, microwave assistance (150°C, 15 min) suppresses competitive debromination while achieving >95% conversion [5]. Alternative approaches leverage NIS in hexafluoroisopropanol (HFIP)—the strong hydrogen-bond-donating solvent accelerates iodination without metal catalysts, particularly effective for acid-sensitive derivatives [4].
Table 3: Halogenation Sequence Optimization Parameters
| Method | Bromination Conditions | Iodination Conditions | Overall Yield |
|---|---|---|---|
| Electrophilic | Br₂/AcOH (0°C) | I₂/HFIP (rt) | 78% |
| Metal-Free | NBS/MeCN (reflux) | NIS/HFIP (60°C) | 82% |
| Copper-Mediated Exchange | – | NaI/CuI/DMF (MW 150°C) | 91%* |
Steric mapping confirms that bromine’s smaller van der Waals radius (1.85 Å vs. iodine’s 1.98 Å) facilitates initial C1 functionalization before the bulkier iodine occupies the adjacent position [5].
Tandem methodologies combine ring construction with immediate functionalization. Iodine-redox cyclizations convert imidazo[1,5-a]imidazoles to pyrrolo[1,2-c]imidazoles using stoichiometric I₂ in THF, simultaneously installing the iodine substituent while rearranging the core [6]. This one-pot process hinges on iodonium-induced alkyne cyclization followed by hydrolysis of the tert-butylimino group.
Concurrently, palladium/N-heterocyclic carbene (NHC) systems enable cyclization-cross-coupling domino reactions. When bromo-alkyne-tethered imidazoles are treated with Pd-PEPPSI-IPr catalyst and arylboronic acids, the sequence achieves both ring closure and Suzuki coupling at C3:
Cyclization: Intramolecular carbopalladation of alkyne Coupling: Transmetalation with ArB(OH)₂ → C3-arylated product Notably, iodide retention at C1 remains >99% when conducted at 80°C in dioxane/water mixtures [8]. This chemoselectivity arises from the slower oxidative addition of C–I bonds versus C–Br bonds in Pd(0) complexes.
Table 4: Tandem Reaction Performance with Diverse Electrophiles
| Catalyst | Electrophile | Iodine Retention (%) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Phenylboronic acid | >99 | 88 |
| Pd-PEPPSI-IPr | 4-CN-C₆H₄B(OH)₂ | 98 | 79 |
| Pd(dba)₂/SIPr | Vinyltriethoxysilane | 97 | 82 |
Comprehensive Compound Index
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1